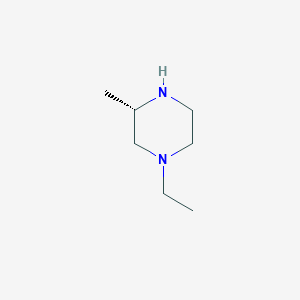

(S)-1-Ethyl-3-methyl-piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-ethyl-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZVHQHELMADSH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN[C@H](C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 Ethyl 3 Methyl Piperazine and Analogues

Enantioselective Synthesis Approaches

The synthesis of optically pure piperazines is essential as different enantiomers of a drug can have vastly different pharmacological activities. rsc.org Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Key strategies include asymmetric cyclization, the use of chiral auxiliaries, and biocatalysis. rsc.orgnih.gov

Asymmetric Cyclization Strategies

Asymmetric cyclization involves the formation of the piperazine (B1678402) ring in a way that controls the stereochemistry at the chiral centers. This can be achieved by starting with chiral building blocks or by using chiral catalysts to guide the cyclization reaction.

A fundamental and widely used strategy for constructing chiral piperazines involves the cyclization of enantiomerically pure 1,2-diamine precursors. rsc.orgnih.gov These chiral diamines serve as the stereochemical foundation for the final piperazine ring. The synthesis often begins with readily available chiral starting materials, such as α-amino acids, which are converted into the required 1,2-diamine intermediates. rsc.orgmdpi.com

For the synthesis of (S)-1-Ethyl-3-methyl-piperazine, a plausible route would start with (S)-1,2-diaminopropane. The synthesis would then proceed through a sequence of steps, typically involving the protection of one amine, alkylation of the other, cyclization with a two-carbon electrophile, and final installation of the ethyl group. A general approach involves an aza-Michael addition between a bis-protected chiral 1,2-diamine and an appropriate Michael acceptor to form the piperazine ring. rsc.org Another developed route features the annulation of a key chiral 1,2-diamine intermediate, derived from an amino acid, to yield the desired enantiopure 3-substituted piperazine-2-acetic acid esters, which can be further modified. mdpi.com

Table 1: General Synthetic Scheme via Chiral 1,2-Diamine Cyclization This table illustrates a conceptual pathway and does not represent a single published procedure.

| Step | Transformation | Description |

| 1 | Starting Material | (S)-1,2-diaminopropane (chiral pool) |

| 2 | Selective Protection | Protection of the primary amine (e.g., as a nosyl or Boc derivative) to allow selective functionalization of the secondary amine. |

| 3 | Cyclization | Reaction with a suitable C2-synthon (e.g., ethyl 2-bromoacetate) followed by intramolecular cyclization to form a piperazinone ring. |

| 4 | N-Alkylation | Introduction of the ethyl group at the N1 position. |

| 5 | Reduction | Reduction of the amide/carbonyl group within the piperazinone ring to yield the piperazine. |

| 6 | Deprotection | Removal of the protecting group to yield the final product or an intermediate for further functionalization. |

One-Pot Synthesis Protocols for Enantiomerically Enriched Piperazines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. Several one-pot protocols for preparing enantiomerically enriched piperazines have been developed.

Table 2: Comparison of One-Pot Synthesis Protocols for Chiral Piperazines

| Method | Key Steps | Starting Materials | Key Features | Reference |

| UDCR | Ugi-4CR, Deprotection, Cyclization, Reduction | N-protected amino acids, isocyanides, aldehydes, amines | High efficiency, good yields (83–92%), starts from readily available chiral pool. | rsc.org |

| Aziridine Ring-Opening/Annulation | SN2 ring-opening, Pd-catalyzed annulation | N-activated aziridines, anilines, propargyl carbonates | Three-component, excellent stereoselectivity (de, ee >99%), produces highly functionalized piperazines. | nih.gov |

| Aziridine Dimerization | Lewis acid-catalyzed regioselective ring-opening | N-alkyl arylaziridines | Straightforward synthesis of cis/trans 2,5-disubstituted piperazines, can be enantioenriched. | nih.gov |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

This strategy has been successfully applied to the synthesis of chiral piperazines. For instance, (R)-(+)-2-methylpiperazine has been synthesized asymmetrically starting from R-(–)-phenylglycinol, which serves as the chiral auxiliary. nih.gov The synthesis proceeds through a protected 2-oxopiperazine intermediate. Similarly, the Ellman auxiliary (tert-butanesulfinamide) has been used in the synthesis of homochiral piperazines. nih.gov The methodology involves the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines derived from the auxiliary, allowing for the creation of stereochemically defined piperazine building blocks. nih.gov

The general principle involves attaching the chiral auxiliary to an achiral piperazine precursor, performing a diastereoselective cyclization or substitution reaction, and then cleaving the auxiliary to release the chiral piperazine. The steric and electronic properties of the auxiliary direct the approach of reagents from a specific face, leading to a high diastereomeric excess which translates to a high enantiomeric excess in the final product.

Biocatalytic Routes for Stereospecific Piperazine Construction

Biocatalysis utilizes enzymes as catalysts to perform chemical transformations. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, making them powerful tools for asymmetric synthesis.

Kinetic resolution is a common biocatalytic strategy to separate enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer faster than the other. For the synthesis of chiral piperazine precursors, enzymatic hydrolysis of a racemic ester is a particularly effective method. nih.gov

A racemic mixture of a piperazine precursor, for example, a 3-methylpiperazine-1-carboxylate ester, can be subjected to hydrolysis by an enzyme such as a lipase (B570770) or an esterase. The enzyme will selectively hydrolyze one enantiomer of the ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The resulting mixture of the chiral carboxylic acid and the unreacted chiral ester can then be easily separated. This method is valuable for producing chiral intermediates that can be carried forward to synthesize the final target molecule. nih.gov A wide array of enzymes can be screened to find one with optimal activity and enantioselectivity for a specific substrate. nih.gov

Table 3: Enzymes Screened for Chiral Ester Hydrolysis This table provides examples of enzyme classes used for kinetic resolution, as described in the literature.

| Enzyme Class | Source Example | Reaction Type | Application | Reference |

| Lipases | Candida antarctica Lipase B (CALB) | Enantioselective hydrolysis | Resolution of chiral esters | nih.gov |

| Esterases | Pig Liver Esterase (PLE) | Enantioselective hydrolysis | Resolution of chiral esters | nih.gov |

| Proteases | Subtilisin | Enantioselective hydrolysis | Resolution of chiral esters | nih.gov |

Catalytic Asymmetric Reactions

Transition metal-catalyzed reactions have revolutionized the synthesis of chiral molecules, and the construction of the piperazine ring is no exception. These methods often provide access to a wide range of substituted piperazines with excellent control of stereochemistry.

The direct asymmetric hydrogenation of substituted pyrazines is a highly atom-economical method for producing chiral piperazines. This approach has been successfully realized using various transition metal catalysts.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to synthesize chiral piperazin-2-ones with high diastereo- and enantioselectivity. nih.govnih.govresearchgate.net These piperazin-2-ones can then be reduced to the corresponding chiral piperazines without loss of optical purity. nih.govnih.gov Iridium catalysts have also proven effective for the asymmetric hydrogenation of pyrazines that have been activated by alkyl halides, yielding a variety of chiral piperazines with high enantiomeric excess. nih.govorganic-chemistry.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pd(TFA)₂ / (S)-Segphos | Substituted pyrazin-2-ols | Chiral piperazin-2-ones | up to 90% | nih.govnih.gov |

| [Ir(cod)Cl]₂ / (S,S)-f-spiroPhos / I₂ | Substituted pyrazines | Chiral piperazines | up to 96% | nih.govorganic-chemistry.org |

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation for Chiral Piperazine Synthesis

Palladium-catalyzed intramolecular carboamination of aminoalkenes provides a powerful method for the construction of the piperazine ring. This strategy allows for the stereoselective synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines from readily available amino acid precursors. rsc.orgrsc.org The reaction proceeds with high diastereoselectivity and enantiomeric excess, enabling the modular construction of piperazines with diverse substitution patterns. rsc.orgrsc.org

| Precursor | Catalyst | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Substituted ethylenediamine (B42938) derivatives | Pd₂(dba)₃ / P(2-furyl)₃ | cis-2,6-disubstituted piperazines | 14:1 to >20:1 | 95-99% | rsc.orgrsc.org |

Table 2: Palladium-Catalyzed Carboamination for Piperazine Synthesis

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for C-N bond formation and can be effectively applied to the synthesis of piperazine rings. Both intermolecular and intramolecular versions of this reaction have been utilized.

An intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure has been used to construct 2,3-substituted piperazines. researchgate.net This approach, however, can be limited by steric hindrance, particularly with bulky substituents. researchgate.net Intramolecular double aza-Michael additions have also been employed to form the piperidine (B6355638) ring, a strategy that can be adapted for piperazine synthesis. frontiersin.org Furthermore, base-mediated 1,6-aza-Michael additions of heterocyclic amines to para-quinone methides have been reported for the synthesis of complex piperazine-containing structures. rsc.org The use of solid-supported catalysts can facilitate mono-aza-Michael additions of piperazine, offering a milder and more selective alternative to traditional methods. nsf.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials. This approach elegantly transfers the existing chirality of the starting material to the target molecule.

Numerous strategies have been developed for the synthesis of chiral piperazines from the chiral pool. For example, enantiomerically pure 2-substituted piperazines have been synthesized in four steps from α-amino acids. researchgate.netrsc.org This method involves an aza-Michael addition between a chiral 1,2-diamine, derived from the amino acid, and a vinyl diphenyl sulfonium (B1226848) salt. researchgate.netrsc.org Similarly, 3-substituted piperazine-2-acetic acid esters have been prepared from optically pure amino acids, which are converted to key chiral 1,2-diamine intermediates before cyclization. nih.gov The use of natural amino acid-derived chiral aziridines, which undergo regioselective ring-opening with amino acid methyl esters, provides another route to cis-2,5-disubstituted homochiral piperazines. rsc.org

Regioselective Functionalization of the Piperazine Core

The synthesis of specifically substituted piperazines often requires the ability to selectively functionalize the piperazine ring at a particular position. While N-functionalization is generally straightforward, the regioselective functionalization of the carbon atoms of the piperazine core presents a greater challenge. acs.orgresearchgate.net

Recent advances have focused on the direct C-H functionalization of the piperazine ring. However, the inherent reactivity of the different C-H bonds can make regioselectivity difficult to control. researchgate.netacgpubs.org For instance, in N-protected piperidines, the C2-H bond is electronically activated but sterically hindered, while the C3-H bond is electronically deactivated. acgpubs.org Overcoming these inherent selectivities often requires carefully designed catalysts and directing groups. acgpubs.org

An iridium-catalyzed head-to-head coupling of imines has been reported for the synthesis of C-substituted piperazines, yielding a single diastereomer. acs.orgresearchgate.net This atom-economical process demonstrates a novel approach to accessing previously challenging substitution patterns on the piperazine core. acs.orgresearchgate.net Additionally, regioselective routes to functionalized piperazine-2,5-diones have been explored, where the regioselectivity of reactions is influenced by the N-substituents. mdpi.com

Selective N-Alkylation and Acylation Strategies

The selective functionalization of the two nitrogen atoms in the piperazine scaffold is a key challenge in the synthesis of asymmetrically substituted derivatives like this compound. Non-selective reactions can lead to a mixture of products, including di-substituted compounds and regioisomers, necessitating complex purification procedures. researchgate.netgoogle.com

To achieve selectivity, one common strategy involves the use of protecting groups. For instance, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. rsc.org This method allows for the controlled, stepwise introduction of different substituents on the nitrogen atoms.

Another approach involves the direct, selective alkylation of a pre-existing piperazine ring. Research into the synthesis of 1-alkyl-3-phenylpiperazines, which are structurally analogous to the target compound, highlights methods to control N-alkylation. One such method involves the reduction of an intermediate like 4-protected-1-alkyl-2-oxo-3-phenylpiperazine, followed by deprotection to yield the desired 1-alkyl-3-phenylpiperazine. researchgate.net For example, the synthesis of 1-methyl-3-phenylpiperazine, a key intermediate for the drug Mirtazapine, has been achieved through various routes, including the reductive amination of 2-oxo-3-phenylpiperazine followed by methylation. google.comgoogle.com However, direct methylation of 2-phenylpiperazine (B1584378) can be non-selective. researchgate.netgoogle.com

A more advanced strategy utilizes enzymatic catalysis. Engineered enzymes have been shown to perform highly regioselective N-alkylation of N-heterocycles like pyrazoles using simple haloalkanes. nih.gov This biocatalytic approach, which can achieve methylation, ethylation, and propylation with high regioselectivity (>97%), presents a promising future direction for the selective synthesis of compounds like this compound. nih.gov

Table 1: Examples of N-Alkylation Strategies for Piperazine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Benzyl-2-oxo-3-phenylpiperazine | Methyl iodide, K2CO3, DMF, rt | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | 95% | researchgate.net |

| 2-Oxo-3-phenylpiperazine | 1. LiAlH4, THF; 2. Methyl iodide, triethylamine, acetone | 1-Methyl-3-phenylpiperazine (with byproducts) | Not specified | google.com |

| 5-Cyclopropylpyrazole | Iodoethane, Engineered Enzyme Cascade | 1-Ethyl-5-cyclopropylpyrazole | Moderate | nih.gov |

C-Substitution Methodologies

While N-substituted piperazines are common, there is a growing interest in developing methods for carbon-substitution on the piperazine ring to increase structural diversity. nih.govrsc.orgnih.gov The lack of substitution on the methylene (B1212753) carbons of the piperazine ring in most existing drugs represents a significant, unexplored area for improving molecular properties. nih.govencyclopedia.pub

Recent advances have focused on catalytic methods for the stereospecific synthesis of C-substituted piperazines. One such method employs an iridium catalyst for the head-to-head coupling of imines, leading to the formation of complex C-substituted piperazines with high diastereoselectivity under mild conditions. nih.gov This atom-economic process avoids the need for multi-step syntheses and protecting groups. nih.gov

Another powerful strategy is the direct C-H functionalization of the piperazine ring. Photoredox catalysis has enabled the α-C-H arylation and vinylation of N-Boc piperazines, providing a direct route to introduce carbon substituents onto the piperazine core. encyclopedia.pub Asymmetric lithiation of N-Boc piperazines followed by trapping with an electrophile is another method to synthesize enantiopure α-substituted piperazines. acs.org

For the synthesis of 3-substituted piperazines, routes have been developed starting from optically pure amino acids, which are converted into chiral 1,2-diamines. nih.gov These intermediates can then undergo cyclization to form the desired 3-substituted piperazine core. A key transformation in one such route is an aza-Michael addition between a protected chiral diamine and a vinyl diphenyl sulfonium salt. rsc.org

Table 2: Methodologies for C-Substitution in Piperazine Synthesis

| Methodology | Key Features | Example Product Class | Reference |

|---|---|---|---|

| Iridium-Catalyzed [3+3] Cycloaddition | Stereospecific, atom-economic, mild conditions. | Cis-2,3-disubstituted piperazines | nih.gov |

| Photoredox C-H Functionalization | Direct functionalization of the piperazine ring. | α-Aryl-substituted piperazines | encyclopedia.pub |

| Asymmetric Lithiation-Trapping | Direct functionalization of intact piperazine ring to give enantiopure products. | α-Substituted piperazines | acs.org |

| Aza-Michael Addition from Chiral Diamines | Builds the ring from acyclic precursors, preserving chirality. | Orthogonally protected 2-substituted piperazines | rsc.org |

Multi-Component Reactions in Piperazine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate chemical diversity. nih.govacs.org Isocyanide-based MCRs, such as the Ugi reaction, have proven to be particularly valuable for the synthesis of piperazine scaffolds. nih.govthieme-connect.com

The split-Ugi methodology, a modified four-component protocol, is well-suited for the synthesis of 1,4-disubstituted piperazines from bis-secondary diamines like piperazine itself. nih.govacs.org In a typical split-Ugi reaction, an acid, an aldehyde (like formaldehyde), piperazine, and an isocyanide react to form a complex piperazine derivative in a single step. acs.org This strategy allows for the flexible modification of various parts of the molecule, which is crucial for building libraries of compounds for drug discovery. acs.orgnih.gov

Researchers have successfully applied this method to generate libraries of piperazine-based compounds for biological screening. nih.govacs.org For example, starting with components like 1H-indole-2-carboxylic acid, piperazine, formaldehyde, and various aromatic isocyanides, the split-Ugi reaction proceeds cleanly in methanol (B129727) to afford the desired products in high yields. nih.govacs.org The versatility of MCRs allows for the synthesis of a wide range of piperazine derivatives by simply varying the starting components. thieme-connect.com

Scalability and Industrial Feasibility of Synthetic Routes for this compound

The synthesis of 1-methyl-3-phenylpiperazine, a close structural analogue, provides valuable insights into potential industrial routes. researchgate.netgoogle.com One patented process involves the reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine with lithium aluminium hydride (LiAlH₄), followed by deprotection via catalytic hydrogenation to remove the benzyl (B1604629) group. google.comgoogle.com While effective, the use of LiAlH₄ can pose challenges on a large scale due to its reactivity and the need for careful handling. The final hydrogenation step, however, is a common and scalable industrial process. google.com

Alternative "green" and cost-effective approaches are being developed for related compounds. For instance, a two-step synthesis for 1-methylpiperazine (B117243) starts with the aminolysis of di-methyl oxalate (B1200264) with N-methylethylenediamine, followed by hydrogenation using Raney nickel. chemicalbook.com This method boasts high conversion (98.34%) and selectivity (96.72%), uses inexpensive raw materials, and minimizes by-products, making it an attractive model for sustainable industrial production. chemicalbook.com

Furthermore, several methodologies for synthesizing substituted piperazines have been demonstrated on a gram or multigram scale, indicating their potential for scale-up. rsc.org The development of catalytic methods, such as the iridium-catalyzed synthesis of C-substituted piperazines, is also promising for industrial application due to the simplicity and mild reaction conditions. nih.gov Ultimately, the industrial feasibility of synthesizing this compound will depend on a route that balances cost, efficiency, safety, and stereochemical control.

Stereochemical Control and Purity Assessment in S 1 Ethyl 3 Methyl Piperazine Synthesis

Diastereoselective Synthesis Approaches for Substituted Piperazines

The synthesis of enantiomerically pure substituted piperazines such as (S)-1-Ethyl-3-methyl-piperazine often relies on diastereoselective strategies. These methods introduce a chiral auxiliary or utilize a chiral starting material to direct the formation of a specific stereoisomer. nih.gov

One common approach involves the use of chiral building blocks. For instance, the synthesis can commence from an enantiopure amino acid, which is then converted into a 1,2-diamine intermediate. This chiral diamine can subsequently undergo annulation to form the desired 2,3-substituted piperazine (B1678402) ring system with a high degree of enantiomeric purity. nih.gov Another strategy employs chiral auxiliaries, such as (R)-phenylglycinol, which can be condensed with other reagents to form a piperazin-2-one (B30754) intermediate. nih.gov Subsequent alkylation and reduction steps can then yield the target piperazine. The choice of the chiral auxiliary is crucial as it influences the stereochemical outcome of the reaction.

Catalytic diastereoselective approaches have also gained prominence. nih.gov For example, iridium-catalyzed intramolecular hydroamination reactions have been used to synthesize 2,6-disubstituted piperazines with high diastereoselectivity. nih.gov Similarly, iridium catalysts have been employed for the regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines. nih.govacs.org These catalytic methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of the desired stereoisomer.

A notable example of diastereoselective synthesis involves the alkylation of N-protected piperidin-2-ones. The stereochemical outcome can be significantly influenced by the presence or absence of a protecting group on a nearby hydroxyl functional group, leading to different diastereomeric excess (de) values. researchgate.net For instance, the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one with s-BuLi can produce a single diastereomer, while the protected counterpart yields a mixture of diastereomers. researchgate.net

Enantiomeric Excess Determination Methodologies

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the purity of the chiral product. mdpi.com High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose. csfarmacie.czheraldopenaccess.us

Chiral HPLC: This is the most common method for determining the enantiomeric excess of chiral compounds like this compound. heraldopenaccess.usuma.es The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. csfarmacie.czwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel OD, Chiralcel OJ, and Chiralpak AD), are particularly effective for resolving piperazine enantiomers. nih.gov The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation. nih.gov

Chiroptical Detectors: HPLC systems can be coupled with chiroptical detectors, such as Circular Dichroism (CD) or Optical Rotation (OR) detectors, for the direct determination of enantiomeric excess. heraldopenaccess.usuma.es These detectors provide information about the chiroptical properties of the eluting enantiomers, and the anisotropy factor (g) can be used as an analytical signal for quantification. uma.es While highly specific, these detectors may have lower sensitivity compared to standard UV/fluorescence detectors. heraldopenaccess.usuma.es

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chromatographyonline.com

The following table summarizes common HPLC conditions for the determination of enantiomeric excess of chiral piperazine derivatives.

Table 1: HPLC Conditions for Enantiomeric Excess Determination of Chiral Piperazines

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Chiralcel OD, Chiralcel OJ, Chiralpak AD | nih.gov |

| Mobile Phase | Hexane/Isopropanol or other alcohol modifiers | nih.gov |

| Detection | UV, Fluorescence, Circular Dichroism (CD), Optical Rotation (OR) | heraldopenaccess.usuma.es |

Impact of Reaction Conditions on Stereoselectivity

The stereoselectivity of a reaction leading to chiral piperazines can be highly sensitive to various reaction conditions. Careful optimization of these parameters is essential to maximize the yield of the desired stereoisomer and minimize the formation of the unwanted one.

Temperature: Lowering the reaction temperature often enhances stereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, favoring the pathway with the lower activation energy.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and transition states, thereby affecting the stereochemical outcome. For instance, in the synthesis of piperazines via base-promoted anionic cyclization, the choice between acetonitrile (B52724) (ACN) and dimethylformamide (DMF) can impact the cleanliness of the reaction. nih.gov

Catalyst and Reagents: In catalytic asymmetric synthesis, the structure of the catalyst and any associated ligands plays a pivotal role in determining stereoselectivity. For example, in the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones, the use of a specific chiral phosphine (B1218219) ligand ((S)-(CF3)3-t-BuPHOX) was crucial for achieving high enantiomeric excess (96% ee). nih.gov Similarly, in lithiation reactions of N-Boc piperazines, the choice of the electrophile and the nature of the distal N-substituent were found to be major factors affecting enantioselectivity. acs.org

Table 2: Influence of Reaction Conditions on Stereoselectivity in Piperazine Synthesis

| Reaction Parameter | Effect on Stereoselectivity | Example | Reference |

|---|---|---|---|

| Temperature | Lower temperatures generally increase diastereoselectivity. | General principle of asymmetric synthesis. | |

| Solvent | Can influence transition state geometry and reaction cleanliness. | Use of ACN over DMF in anionic cyclization. | nih.gov |

| Catalyst/Ligand | The chiral ligand is critical for high enantioselectivity. | (S)-(CF3)3-t-BuPHOX ligand in Pd-catalyzed allylation. | nih.gov |

| Reagents | The nature of electrophiles and protecting groups can dictate the stereochemical outcome. | Influence of electrophile and N-substituent in lithiation. | acs.org |

Chiral Separation Techniques for Piperazine Intermediates

When a synthetic route does not produce an enantiomerically pure product, chiral separation techniques are employed to resolve the racemic or diastereomeric mixture. csfarmacie.cz

Preparative Chiral HPLC: This is a scaled-up version of analytical chiral HPLC, used to isolate larger quantities of pure enantiomers. csfarmacie.cz The principles are the same, relying on a chiral stationary phase to effect the separation. The choice of CSP and mobile phase is critical for achieving good resolution and throughput.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to preparative HPLC for chiral separations. selvita.com It uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or isopropanol. nih.govchiraltech.comphenomenex.com SFC offers several advantages, including faster separations, reduced solvent consumption, and easier product recovery. chiraltech.com Polysaccharide-based chiral stationary phases are also widely used in SFC for resolving enantiomers. nih.gov A screening approach using a set of standard chiral columns and modifiers can rapidly identify suitable conditions for separation with a high success rate. nih.gov

Classical Resolution: This traditional method involves reacting the racemic piperazine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wipo.int These salts have different solubilities and can often be separated by fractional crystallization. csfarmacie.cz The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

Table 3: Comparison of Chiral Separation Techniques for Piperazine Intermediates

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase. | Widely applicable, high purity achievable. | High solvent consumption, can be slow. |

| Supercritical Fluid Chromatography (SFC) | Differential interaction with a CSP in a supercritical fluid mobile phase. | Fast, low solvent consumption, environmentally friendly. selvita.comchiraltech.com | Requires specialized equipment. |

| Classical Resolution via Diastereomeric Salts | Formation of diastereomeric salts with different solubilities. | Can be cost-effective for large-scale separations. | Can be labor-intensive, success is not guaranteed. |

Computational and Theoretical Investigations of S 1 Ethyl 3 Methyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational approach to understanding the behavior of (S)-1-Ethyl-3-methyl-piperazine by solving the Schrödinger equation with certain approximations. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and efficiency. It is well-suited for investigating the properties of organic molecules like this compound.

Conformational Analysis and Energy Landscapes

The piperazine (B1678402) ring can adopt several conformations, primarily chair and boat forms, which can be further complicated by the positions of the ethyl and methyl substituents. A thorough conformational analysis using DFT would reveal the relative stabilities of these different spatial arrangements. By systematically rotating the bonds associated with the ethyl and methyl groups and exploring the puckering of the piperazine ring, a potential energy surface can be mapped out. The global minimum on this surface corresponds to the most stable conformation of the molecule. The results of such an analysis would typically be presented in a data table, ranking the conformers by their relative energies.

Hypothetical Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (equatorial ethyl, equatorial methyl) | 0.00 |

| Chair (axial ethyl, equatorial methyl) | 2.15 |

| Chair (equatorial ethyl, axial methyl) | 1.85 |

Vibrational Spectroscopy Prediction (IR, Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. Each vibrational mode is associated with a specific motion of the atoms, such as stretching, bending, or twisting of bonds. The calculated spectrum serves as a theoretical fingerprint of the molecule. Comparing the predicted IR and Raman spectra with experimental data can help to confirm the structure of the synthesized compound and to assign the observed spectral bands to specific molecular vibrations. uh.edunih.govdundee.ac.uk For instance, characteristic frequencies for C-H stretching, C-N stretching, and ring deformation modes of the piperazine core would be identified. uh.edu

Predicted Vibrational Frequencies for this compound (Illustrative)

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

|---|---|---|---|

| 2975 | Strong | Medium | Asymmetric CH₃ Stretch |

| 2940 | Strong | Medium | Asymmetric CH₂ Stretch |

| 2870 | Medium | Strong | Symmetric CH₃ Stretch |

| 1450 | Medium | Weak | CH₂ Scissoring |

| 1120 | Strong | Medium | C-N Stretch |

Note: This table is for illustrative purposes. Actual values would be derived from DFT frequency calculations.

Electronic Absorption Spectrum Prediction (UV/Vis, TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, which is a saturated amine, significant absorptions are expected only in the far UV region. The predicted spectrum can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other quantum mechanical methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameterization. They can offer higher accuracy than DFT for certain properties, but at a significantly greater computational expense. For a molecule of this size, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating results from more approximate methods.

Semi-Empirical Methods: Methods like AM1, PM3, and MNDO simplify the calculations by incorporating parameters derived from experimental data. uni-muenchen.dempg.deresearchgate.netnih.gov These methods are much faster than DFT or ab initio calculations, making them suitable for preliminary conformational searches or for studying very large systems. uni-muenchen.deuomustansiriyah.edu.iq However, their accuracy is generally lower and depends on the quality of the parameterization for the specific types of molecules being studied. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for determining the properties of static structures, this compound is a flexible molecule that exists as an ensemble of rapidly interconverting conformations at room temperature. Molecular dynamics (MD) simulations are a powerful tool for exploring this dynamic behavior. nih.govnih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the molecule, providing a more realistic picture of its behavior in a given environment (e.g., in a solvent). By running simulations for a sufficient length of time, it is possible to observe transitions between different conformational states and to calculate the probability of finding the molecule in a particular conformation. This provides a dynamic understanding of the conformational landscape that complements the static picture from quantum chemical calculations. nih.gov

Analysis of Molecular Orbitals and Reactivity

The reactivity and electronic nature of this compound are fundamentally governed by the distribution and energy of its molecular orbitals. Computational analyses provide a quantitative framework for understanding these properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For this compound, the nitrogen atoms, with their lone pairs of electrons, are expected to be the primary contributors to the HOMO. Specifically, the nitrogen atom at position 4 (N4), being more sterically accessible and directly attached to the ethyl group, would likely have a higher electron density, making it the principal site for electrophilic attack. The LUMO is anticipated to be distributed across the anti-bonding σ-orbitals of the piperazine ring.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating character. |

| ELUMO | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting character. |

| Energy Gap (ΔE) | 7.7 | ELUMO - EHOMO, a measure of molecular stability and reactivity. researchgate.net |

A large energy gap, as hypothetically illustrated, would suggest that this compound is a relatively stable molecule with low chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the case of this compound, the MEP surface would show the most negative potential (red) localized around the two nitrogen atoms due to their lone pairs of electrons. The region around the N-H proton and the protons of the ethyl and methyl groups would exhibit a positive potential (blue). This visualization confirms that the nitrogen atoms are the primary sites for interaction with electrophiles.

Atomic Charge Distribution Analysis (Mulliken, Löwdin)

Atomic charge distribution analysis, through methods like Mulliken and Löwdin population analysis, provides a quantitative measure of the partial charges on each atom within the molecule. This data is crucial for understanding the molecule's polarity and electrostatic interactions.

For this compound, these analyses would quantify the negative charges on the nitrogen atoms and the positive charges on the hydrogen and carbon atoms. The nitrogen atoms would carry the most significant negative charges, making them nucleophilic centers. The hydrogen atom attached to the nitrogen at position 1 would be the most electropositive hydrogen.

Interactive Data Table: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| N1 | -0.45 |

| N4 | -0.55 |

| C2 | -0.15 |

| C3 | -0.12 |

| C5 | -0.18 |

| C6 | -0.18 |

| C (Ethyl) | -0.20 |

| C (Methyl) | -0.10 |

| H (N1-H) | +0.35 |

Mechanistic Studies of Piperazine Formation and Reactions

Computational chemistry also allows for the detailed investigation of reaction mechanisms, including the characterization of transition states and the determination of kinetic versus thermodynamic control.

Transition State Characterization for Stereoselective Pathways

The synthesis of a specific stereoisomer like this compound necessitates stereoselective reaction pathways. Characterizing the transition states of these pathways is essential for understanding the origin of the stereoselectivity. Computational methods can model the geometries and energies of these transition states.

For the formation of the chiral center at C3, the synthetic route would likely involve a nucleophilic attack on a prochiral substrate. The stereochemical outcome is determined by the relative activation energies of the competing transition states leading to the (S) and (R) enantiomers. A lower activation energy for the transition state leading to the (S) isomer would result in its preferential formation.

Kinetic vs. Thermodynamic Control in Cycloaddition Reactions

In reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). libretexts.orglibretexts.org Reaction conditions such as temperature, solvent, and reaction time can influence which pathway dominates. youtube.com

For cycloaddition reactions involving piperazine derivatives, different regio- and stereoisomers can be formed. For instance, in a hypothetical cycloaddition, a kinetically controlled reaction at lower temperatures might favor the formation of a less stable, but more rapidly formed, isomer. libretexts.org Conversely, a thermodynamically controlled reaction at higher temperatures, where the reaction is reversible, would lead to the predominance of the most stable isomer. wikipedia.orglibretexts.org

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The study of intermolecular interactions and hydrogen bonding is crucial for understanding the physicochemical properties of this compound, including its boiling point, solubility, and behavior in biological systems. Computational chemistry provides powerful tools to model these non-covalent interactions with high accuracy.

Methodological Approach:

A theoretical investigation would typically begin with Density Functional Theory (DFT) calculations to model the interactions between two or more molecules of this compound. The molecule features a secondary amine (N-H group) which can act as a hydrogen bond donor, and two tertiary nitrogen atoms which can act as hydrogen bond acceptors. The primary hydrogen bond motif would likely be an N-H···N interaction between two piperazine rings.

To comprehensively analyze these interactions, researchers would:

Identify Stable Dimers: Potential geometries of the this compound dimer would be calculated to identify the most stable configurations. The interaction energy, corrected for basis set superposition error (BSSE), would be determined to quantify the strength of the intermolecular bond.

Analyze Non-Covalent Interactions: Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis would be used to visualize and characterize the nature of the intermolecular bonds. RDG analysis is particularly useful for identifying and distinguishing between strong hydrogen bonds, weaker van der Waals forces, and steric repulsion. For instance, in a study on 1-ethylpiperazine-1,4-diium bis(nitrate), a related compound, RDG analysis was used to evaluate weak intermolecular interactions in detail. researchgate.net

Simulate Bulk and Solvated Behavior: While dimer calculations are informative, Molecular Dynamics (MD) simulations would be employed to understand the hydrogen bonding network in a larger system, such as in the pure liquid state or in an aqueous solution. MD simulations can reveal the dynamics of hydrogen bond formation and breakage over time and provide insights into the structure of the solvent around the molecule.

The piperazine ring itself, with its chair-like conformations, and the presence of ethyl and methyl substituents, would influence the geometry and strength of these interactions. Computational studies on other substituted piperazines have highlighted the importance of such interactions in determining crystal packing and biological activity. acs.orgacs.org

Illustrative Data for a Theoretical Dimer Study:

The following table illustrates the kind of data that would be generated from a DFT calculation on the most stable dimer of this compound. Note: This data is hypothetical and serves as an example of computational output.

| Interaction Type | Donor-Acceptor Distance (Å) | Hydrogen Bond Angle (°) | Calculated Interaction Energy (kcal/mol) |

| N-H···N | 2.95 | 175.0 | -5.8 |

This hypothetical result would suggest a strong, linear hydrogen bond forming the primary intermolecular connection between molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts to aid in spectral assignment and confirm molecular structures. rsc.orgmdpi.com

Methodological Approach:

The standard and highly reliable method for predicting NMR chemical shifts for a molecule like this compound involves a multi-step process:

Conformational Search: The molecule has flexibility in its ring and substituent orientations. A thorough conformational search using methods like molecular mechanics would be performed to identify all low-energy conformers.

Geometry Optimization: Each identified conformer would then be optimized at a higher level of theory, typically DFT with a suitable functional and basis set (e.g., B3LYP-D3/6-311G(d,p)). mdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurate predictions in solution.

NMR Shielding Calculation: For each optimized conformer, isotropic magnetic shielding constants (σ) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Benchmark studies have shown that functionals like WP04 for ¹H and ωB97X-D for ¹³C, combined with basis sets such as 6-311++G(2d,p) or def2-SVP, provide high accuracy. mdpi.com

Boltzmann Averaging: The final predicted shielding constants are obtained by averaging the values from all conformers, weighted by their Boltzmann population based on their relative free energies.

Conversion to Chemical Shifts: The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

This computational protocol can achieve high accuracy, with mean absolute errors often less than 0.1 ppm for ¹H and 1-2 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformers. mdpi.comnih.gov

Illustrative Table of Predicted NMR Chemical Shifts:

The table below is a hypothetical output for the predicted ¹H and ¹³C NMR chemical shifts of this compound in CDCl₃, calculated using the GIAO-DFT method. Note: This data is for illustrative purposes only and does not represent experimentally verified or published research data.

Predicted ¹H NMR Chemical Shifts

| Atom Number (Hypothetical) | Predicted δ (ppm) |

|---|---|

| H (N-H) | 1.85 |

| H (CH-CH₃) | 2.70 |

| H (CH₂-N) | 2.45, 2.85 |

| H (CH₂-CH₃) | 2.55 |

| H (CH₃-CH) | 1.05 |

Predicted ¹³C NMR Chemical Shifts

| Atom Number (Hypothetical) | Predicted δ (ppm) |

|---|---|

| C (CH-CH₃) | 54.2 |

| C (CH₂-N, adjacent to CH) | 56.8 |

| C (CH₂-N, adjacent to N-H) | 46.5 |

| C (CH₂-CH₃) | 52.1 |

| C (CH₃-CH) | 19.5 |

Advanced Spectroscopic and Chromatographic Characterization of S 1 Ethyl 3 Methyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (S)-1-Ethyl-3-methyl-piperazine, ¹H, ¹³C, and ¹⁵N NMR provide comprehensive information about the proton, carbon, and nitrogen frameworks, respectively.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within a molecule. In this compound, the chiral center at C3 and the substitution pattern result in a complex spectrum where nearly all piperazine (B1678402) ring protons are chemically non-equivalent.

The expected signals would include:

A triplet and a quartet for the ethyl group protons.

A doublet for the C3-methyl group protons, coupled to the methine proton at C3.

A series of complex multiplets for the seven protons on the piperazine ring.

A broad singlet for the N-H proton, which may exchange with deuterium (B1214612) in solvents like D₂O.

Based on data from related compounds like 1-methylpiperazine (B117243) and other N-alkylated piperazines, the chemical shifts can be predicted. chemicalbook.comrsc.orgnih.gov The protons on carbons adjacent to the N-ethyl group (C2, C6) would be expected to appear at a different chemical shift than those adjacent to the N-H group (C5). chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂- (Ethyl) | ~2.40 | Quartet (q) |

| -CH₃ (Ethyl) | ~1.05 | Triplet (t) |

| -CH₃ (C3-Methyl) | ~1.02 | Doublet (d) |

| Piperazine Ring Protons | ~1.80 - 3.10 | Multiplets (m) |

| N-H | Variable (typically ~1.5-2.5) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton. This compound has seven unique carbon atoms, each expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the local electronic environment, with carbons bonded to nitrogen appearing further downfield.

By comparing spectral data from 1-ethylpiperazine, 1-methylpiperazine, and 2-methylpiperazine, a reliable prediction of the chemical shifts can be assembled. chemicalbook.comchemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (Ethyl) | ~52.5 |

| -CH₃ (Ethyl) | ~12.0 |

| C2 | ~54.0 |

| C3 | ~53.5 |

| -CH₃ (C3-Methyl) | ~18.5 |

| C5 | ~46.0 |

| C6 | ~55.0 |

Nitrogen-15 (¹⁵N) NMR is a powerful tool for directly observing the nitrogen atoms in a molecule. In this compound, there are two distinct nitrogen environments: N1, a tertiary amine substituted with an ethyl group, and N4, a secondary amine. These differences are expected to result in two separate signals in the ¹⁵N NMR spectrum.

The chemical shifts in ¹⁵N NMR are sensitive to hybridization, substitution, and protonation state. Based on studies of other piperazine derivatives, the nitrogen signals are expected in the typical range for aliphatic amines. researchgate.net The protonation of the molecule, for instance by adding acid, would cause a significant downfield shift of the affected nitrogen signals, providing clear evidence of the site of protonation.

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound (Predicted data based on general amine chemical shift ranges)

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |

| N1 (Tertiary Amine) | -330 to -350 |

| N4 (Secondary Amine) | -345 to -365 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, allowing for the identification of functional groups.

For this compound, key expected vibrational modes include:

N-H Stretching: A moderate to weak band in the IR spectrum around 3300-3200 cm⁻¹, characteristic of a secondary amine. scispace.com

C-H Stretching: Multiple strong bands in both IR and Raman spectra between 3000 and 2800 cm⁻¹ due to the methyl and methylene (B1212753) groups. scispace.comdergipark.org.tr

CH₂ and CH₃ Bending (Scissoring/Deformation): Bands in the region of 1470-1430 cm⁻¹.

C-N Stretching: Bands in the fingerprint region, typically between 1250 and 1020 cm⁻¹, associated with the amine functionalities.

Piperazine Ring Vibrations: A series of complex bands in the fingerprint region corresponding to ring stretching and deformation modes, which are often prominent in the Raman spectrum. researchgate.netdergipark.org.tr

Table 4: Key Predicted IR and Raman Vibrational Frequencies (Predicted data based on analogous structures like N-ethylpiperazine and other derivatives) nih.govnist.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300 - 3200 | Medium-Weak | Weak |

| Aliphatic C-H Stretch | 2980 - 2800 | Strong | Strong |

| CH₂/CH₃ Bending | 1470 - 1430 | Medium | Medium |

| C-N Stretch | 1250 - 1020 | Medium-Strong | Medium-Weak |

| Piperazine Ring Puckering/Breathing | 900 - 700 | Medium-Weak | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₁₆N₂), the nominal molecular weight is 128 Da.

The molecular ion peak ([M]⁺˙) would be expected at m/z = 128. As an amine, the compound is expected to undergo characteristic alpha-cleavage, where the C-C bond adjacent to a nitrogen atom breaks. The fragmentation of piperazine derivatives often involves the cleavage of bonds within the ring or the loss of substituents attached to the nitrogen atoms. researchgate.netxml-journal.net

A plausible fragmentation pathway would involve:

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion via alpha-cleavage at N1, leading to a fragment at m/z = 99.

Loss of a methyl radical (•CH₃) from the C3 position, leading to a fragment at m/z = 113.

Cleavage of the piperazine ring, a common pathway for such structures, leading to various smaller charged fragments, such as ions at m/z = 56, 70, or 85. xml-journal.netnih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental formula. thermofisher.comspectroscopyonline.com

For this compound, the molecular formula is C₇H₁₆N₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the monoisotopic mass can be calculated. missouri.edu This precise measurement distinguishes the compound from other molecules that have the same nominal mass but different elemental compositions.

Table 5: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Nominal Mass [M] | 128 Da |

| Monoisotopic Mass [M] | 128.13135 Da |

| Protonated Ion [M+H]⁺ | 129.13862 Da |

The ability of HRMS to provide an accurate mass to within a few parts per million (ppm) is essential for confirming the identity of novel compounds and for distinguishing between isomers or isobaric interferences in complex mixtures. youtube.comnih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For saturated heterocyclic amines like this compound, which lack extensive chromophores, the UV/Vis spectrum is primarily characterized by n→σ* (n-to-sigma star) transitions associated with the lone pairs of electrons on the nitrogen atoms.

These transitions typically occur in the far UV region, often below 240 nm, and exhibit low molar absorptivity. The presence of alkyl substituents such as the ethyl and methyl groups on the piperazine ring has a minimal effect on the position of these absorption bands. While UV/Vis spectroscopy is not the primary technique for structural elucidation of such compounds, it is useful for confirming the absence of UV-active impurities and for quantitative analysis in specific applications where the compound may be derivatized with a UV-absorbing moiety.

A typical UV/Vis spectrum for a simple saturated piperazine derivative would show a low-intensity absorption maximum in the range of 200-230 nm. For instance, related piperazine derivatives without significant chromophores also exhibit absorption in this region. researchgate.net

Table 1: Expected UV/Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

|---|

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the (S) configuration at the C3 position and provide detailed information on bond lengths, bond angles, and the conformation of the piperazine ring.

In the solid state, the piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations have been observed in certain substituted piperazine derivatives, often influenced by the nature and steric bulk of the substituents. wiley.comrsc.org For this compound, the ethyl group at the N1 position and the methyl group at the C3 position are expected to influence the specific geometry of the chair conformation to minimize steric hindrance.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| Piperazine Ring Conformation | Chair |

| C3-Substituent Position | Equatorial (likely) |

Advanced Chromatographic Techniques for Separation and Purity

Advanced chromatographic techniques are essential for the separation of enantiomers and the assessment of the purity of chiral compounds like this compound.

Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For chiral amines like this compound, derivatization is often employed to improve volatility and enhance chiral recognition. nih.govresearchgate.net However, direct separation on certain CSPs is also possible.

Common CSPs for the separation of chiral amines include those based on cyclodextrin (B1172386) derivatives. gcms.czlibretexts.org For instance, a study on the GC separation of various 1-phenylalkylamines utilized a cyclodextrin-based column to achieve enantiomeric resolution. wiley.com While a specific method for this compound is not detailed in the literature, a general approach would involve a capillary column coated with a modified cyclodextrin.

Table 3: Exemplar Chiral GC Conditions for Amine Separation

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature gradient (e.g., 50°C to 200°C at 5°C/min) |

| Derivatization | Optional (e.g., with trifluoroacetic anhydride) |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the enantiomeric separation of a broad range of compounds, including amines. mdpi.comyakhak.orgnih.gov The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving the enantiomers of many chiral compounds. mdpi.comyakhak.org

For the analysis of this compound, a normal-phase or reversed-phase chiral HPLC method could be developed. The choice of mobile phase, which often includes an alcohol modifier and sometimes an acidic or basic additive to improve peak shape and resolution, is crucial. nih.govsigmaaldrich.com The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which differ for the two enantiomers. sigmaaldrich.com

Table 4: Representative Chiral HPLC Conditions for Amine Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD-H) |

| Mobile Phase | Hexane (B92381)/Isopropanol with a basic additive (e.g., diethylamine) for normal phase, or Acetonitrile (B52724)/Water with a buffer for reversed-phase |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption. gcms.czresearchgate.netnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) such as methanol (B129727) or ethanol. researchgate.net

The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are highly effective in SFC for the enantioseparation of a wide range of compounds, including piperazine derivatives. nih.govresearchgate.net The addition of additives to the modifier, such as amines or acids, can significantly influence the separation. For a basic compound like this compound, a basic additive would likely be beneficial.

Table 5: Illustrative Chiral SFC Conditions for Piperazine Derivative Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |

| Flow Rate | 2 - 4 mL/min |

| Back Pressure | 100 - 150 bar |

| Temperature | 35 - 40 °C |

| Detection | UV (at a low wavelength, e.g., 210-230 nm) or MS |

S 1 Ethyl 3 Methyl Piperazine As a Chiral Building Block and Ligand in Academic Research

Role as a Chiral Scaffold for Diverse Chemical Structures

The inherent chirality and the presence of multiple reactive sites in (S)-1-Ethyl-3-methyl-piperazine make it an excellent starting point for the construction of complex, stereochemically-defined molecules.

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds, with approximately 60% of FDA-approved small-molecule drugs featuring such a structure. nih.govrsc.orgmsesupplies.com Chiral piperazines like this compound serve as key intermediates in the synthesis of more elaborate heterocyclic systems. The stereocenter at the C-3 position provides a crucial element of three-dimensional complexity that is often essential for biological activity.

The synthesis of substituted piperazines can be achieved through various methods, including palladium-catalyzed cyclization reactions and multi-step sequences starting from α-amino acids. acs.orgrsc.org For instance, research has demonstrated the synthesis of chiral 2-substituted piperazines starting from α-amino acids, which can then be further functionalized. rsc.org The (S)-3-methyl group in this compound directs the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of fused or decorated piperazine (B1678402) derivatives. The N-ethyl group at the 1-position provides a specific substitution pattern that can influence the molecule's conformational preferences and, consequently, its interaction with biological targets.

Foundation for the Development of Chemical Libraries

The concept of "privileged scaffolds" highlights structures that can bind to multiple biological targets with high affinity. The piperazine core is a prime example of such a scaffold. rsc.orgresearchgate.net By using a chiral version like this compound as a foundational building block, chemists can generate extensive libraries of diverse, three-dimensional molecules for drug discovery screening.

The two distinct nitrogen atoms of the piperazine ring allow for orthogonal functionalization, meaning each nitrogen can be modified independently to introduce different substituents. This modular approach is highly efficient for creating a large number of analogues. Starting with the enantiomerically pure this compound ensures that all resulting compounds in the library share the same absolute stereochemistry at the C-3 position, which is critical for elucidating structure-activity relationships (SAR). The introduction of chiral centers into small molecules can enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. thieme-connect.comresearchgate.net

| Synthetic Approach | Description | Key Advantage of (S)-Configuration | Reference |

|---|---|---|---|

| Asymmetric Synthesis from α-Amino Acids | Multi-step conversion of natural or synthetic α-amino acids into enantiomerically pure 2-substituted piperazines. | Provides access to orthogonally protected chiral piperazines for further elaboration. | rsc.org |

| Palladium-Catalyzed Cyclization | Modular synthesis coupling a propargyl unit with a diamine component to form the piperazine ring. | Allows for the creation of highly substituted piperazines with high stereo- and regiochemical control. | acs.org |

| Chiral Auxiliary-Based Synthesis | Use of a chiral auxiliary, such as (R)-(−)-phenylglycinol, to direct the stereoselective synthesis of substituted piperazines. | Enables the synthesis of specific enantiomers, such as (R)-(+)-2-methylpiperazine. | rsc.org |

Application as a Chiral Ligand in Asymmetric Catalysis

The nitrogen atoms in this compound can coordinate to metal centers, making it and its derivatives effective chiral ligands. These ligands can induce enantioselectivity in a wide range of metal-catalyzed reactions.

Design and Synthesis of Metal Complexes with Chiral Piperazine Ligands

Piperazine derivatives are excellent ligands for forming stable complexes with various transition metals. rsc.orgresearchgate.netnih.gov The design of these complexes is often geared towards creating a specific "chiral pocket" around the metal's active site. nih.gov This pocket, defined by the stereochemistry of the ligand, forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The synthesis of these metal complexes typically involves reacting the chiral piperazine ligand with a suitable metal salt, such as those of rhodium, palladium, copper, or zinc. nih.govdicp.ac.cn The rigidity of the piperazine ring, combined with the stereogenic center at C-3, helps to create a well-defined and predictable coordination environment. Modifications to the N-1 ethyl group or the N-4 position can be used to fine-tune the electronic and steric properties of the ligand, thereby optimizing the performance of the resulting catalyst. nih.gov

Enantioselective Transformations Mediated by this compound-Based Catalysts

Catalysts derived from chiral piperazine ligands have been successfully employed in a variety of important enantioselective transformations. These include asymmetric hydrogenations, allylic alkylations, and cyclization reactions. rsc.orgdicp.ac.cnrsc.org For example, palladium catalysts bearing chiral ligands are widely used for creating carbon-carbon and carbon-nitrogen bonds with high enantioselectivity.

Research has shown that the position of the chiral center on the piperazine ring is crucial. In one study, introducing a methyl group at the C-2 position of a piperazinium compound led to selective activity at different nicotinic acetylcholine (B1216132) receptor subtypes, whereas a C-3 methyl group was detrimental to activity. nih.gov This highlights the profound impact that the specific stereochemistry of this compound can have on molecular recognition and catalytic outcomes. The catalyst's ability to discriminate between two enantiomeric transition states is the key to asymmetric induction, and the defined stereochemistry of the ligand is paramount.

| Reaction Type | Metal/Catalyst System | Significance of Chiral Ligand | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-catalyzed | Enables the synthesis of chiral piperazin-2-ones, which are precursors to chiral piperazines, with excellent enantioselectivity. | dicp.ac.cnrsc.org |

| Asymmetric Allylic Alkylation | Palladium/PHOX Ligands | Controls regioselectivity and enantioselectivity in the formation of branched, chiral products over linear, achiral ones. | nih.gov |

| Tandem Allylic Substitution | Palladium-catalyzed | Furnishes optically active vinylpiperazines, demonstrating the transfer of chirality to the product. | rsc.org |

Reference Standard in Analytical Method Development and Validation

In the development and validation of analytical methods, particularly chromatographic techniques like HPLC and GC, pure reference standards are indispensable. For chiral molecules, having access to individual enantiomers as reference standards is critical for developing methods capable of separating and accurately quantifying each enantiomer in a mixture.

This compound, available as a high-purity substance from commercial suppliers, serves this purpose. chemscene.com It can be used to:

Develop Chiral Separation Methods: By injecting the pure (S)-enantiomer, analysts can optimize chiral stationary phases and mobile phase conditions to achieve baseline separation from its (R)-enantiomer.

Validate Method Specificity: The standard confirms the identity of the peak corresponding to the (S)-enantiomer in a racemic or mixed sample, ensuring the analytical method is specific.

Perform Quantitative Analysis: A certified reference standard of this compound with a known concentration is used to create calibration curves for the accurate quantification of this enantiomer in unknown samples.

While a specific monograph for this compound may not be listed in all pharmacopoeias, analogous compounds like 1-methylpiperazine (B117243) are recognized as official British Pharmacopoeia (BP) Reference Standards, underscoring the importance of such compounds for quality control. pharmacopoeia.com

Future Directions and Perspectives in Chiral Piperazine Research

Development of Green and Sustainable Synthetic Routes for Chiral Piperazines

The principles of green chemistry are increasingly shaping the synthesis of chiral piperazines, aiming to reduce environmental impact and enhance safety and efficiency. Future research will likely focus on several key areas to develop more sustainable routes to compounds such as (S)-1-Ethyl-3-methyl-piperazine.

Key Principles and Future Applications:

Atom Economy: Future synthetic designs will prioritize maximizing the incorporation of all starting materials into the final product. For instance, moving away from classical resolutions, which discard 50% of the material, towards asymmetric syntheses like catalytic reductive aminations or cycloadditions that are inherently more atom-economical. nih.gov

Use of Renewable Feedstocks: There is growing interest in utilizing bio-based starting materials derived from the "chiral pool," such as amino acids, to construct the piperazine (B1678402) core. rsc.orgnih.gov For example, a potential green route to this compound could start from a readily available chiral amino acid like L-alanine.

Benign Solvents and Catalysts: Research is directed towards replacing hazardous solvents with greener alternatives like water, ethanol, or glycerol, and employing non-toxic, earth-abundant metal catalysts or organocatalysts. nih.gov Agro-waste-based catalysts are also being explored for their eco-friendly credentials. nih.gov

Energy Efficiency: The development of catalytic processes that operate under milder conditions (lower temperatures and pressures) will be crucial for reducing energy consumption. acs.org

A conceptual comparison of a traditional versus a future green synthesis for a chiral piperazine is outlined below.

| Feature | Traditional Synthesis (e.g., Resolution) | Future Green Synthesis (e.g., Asymmetric Catalysis) |

| Starting Materials | Often petrochemical-based | Increasingly from renewable chiral pool (e.g., amino acids) rsc.orgnih.gov |

| Key Transformation | Formation of diastereomeric salts, separation, and liberation of enantiomer | Direct asymmetric induction (e.g., hydrogenation, cyclization) rsc.org |

| Atom Economy | Low (max 50% theoretical yield) | High (approaching 100%) nih.gov |

| Solvents | Often chlorinated or volatile organic compounds (VOCs) | Water, alcohols, bio-solvents, or solvent-free conditions nih.gov |

| Catalyst | Stoichiometric resolving agent | Sub-stoichiometric, recyclable metal or organocatalyst nih.gov |

| Energy Input | Often requires multiple heating and cooling cycles | Lower energy demand due to milder reaction conditions acs.org |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity